molecular formula C₂₆H₂₄Cl₂NiP₂ B050646 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride CAS No. 14647-23-5

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

Cat. No. B050646
CAS RN: 14647-23-5
M. Wt: 528 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of nickel(II) complexes with phosphine derivatives, such as 1,2-bis(diphenylphosphino)ethane, involves reactions with nickel(II) chlorides and other agents. Research on cobalt(II) and nickel(II) complexes provides insights into the coordination behavior of similar ligands (Bianchini et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride is characterized by unique coordination geometries. For instance, the crystal and molecular structure of similar nickel(II) complexes with bis-1,2-(diphenylphosphino)ethane ligand exhibit distinct geometrical arrangements (Churchill & O'Brien, 1970).

Chemical Reactions and Properties

Nickel(II) complexes involving 1,2-bis(diphenylphosphino)ethane participate in various chemical reactions, forming structures with different coordination geometries and properties. The reaction of bis(iso-propylxanthato)nickel(II) with 1,2-bis(diphenylphosphino)ethane leads to square-planar Ni complexes (Trávníček et al., 1996).

Physical Properties Analysis

The physical properties of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, such as crystal structure and bonding angles, are detailed in studies of related complexes. For example, an investigation of nickel(II) and palladium(II) complexes with cis-1,2-bis(diphenylphosphino)ethene or 1,2-bis(diphenylphosphino)ethane reveals specific structural attributes (Oberhauser et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, are influenced by its molecular structure and bonding. Studies on mixed-ligand nickel(II) chelates containing phosphines and dithiolate ligands, for instance, provide valuable insights into these properties (Hadjikostas et al., 2001).

Scientific Research Applications

  • Catalysis in Alkyne Oligomerization

    This compound acts as a catalyst in the oligomerization of alkynes, forming different organic compounds through reactions with other reagents (Eisch & Galle, 1975).

  • Hydrosilylation Reactions

    It's used in hydrosilylation reactions, where its catalytic activities were compared with ethylene-nickel(0) complexes (Kiso et al., 1973).

  • Structural Investigations

    Studies have been conducted on its structure and molecular properties, particularly in relation to dithiocarbonato complexes (Trávníček et al., 1996).

  • Solution Behavior Study

    Its behavior in solution, particularly the existence of five-co-ordinate species, has been investigated (Morassi & Del, 1972).

  • Nickel-Catalyzed Asymmetric Alkylation

    It catalyzes the asymmetric alkylation of chiral and achiral allylic alcohols, forming optically active olefins (Consiglio et al., 1980).

  • Electrosynthesis Catalysis

    It's involved in the electrochemical synthesis of aromatic carboxylates (Fauvarque et al., 1984).

  • Molecular Docking Studies

    It has been used in ab initio quantum chemical calculations and molecular docking studies for Ni(II) complexes (Asatkar et al., 2020).

  • Positively Charged Ligand Properties

    The compound has been studied for its donor properties in positively charged ligands (Ercolani et al., 1969).

  • Synthesis of Mixed-Ligand Nickel(II) Chelates

    It has been used in the synthesis of nickel(II) mixed-ligand complexes containing dithiolates and phosphine derivatives (Hadjikostas et al., 2001).

  • Structural Differences in Nickel(II) and Palladium(II) Complexes

    Its role in determining the structural differences between nickel(II) and palladium(II) complexes has been explored (Oberhauser et al., 1997).

  • Synthesis of Lactones via Nickel-Catalyzed Isocyanides Insertion

    A novel nickel catalyst involving this compound for the synthesis of lactones has been discovered (Fei et al., 2013).

  • Cross-Coupling Reactions

    It has been used in nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics (Mongin et al., 2002).

  • Nickel(II) Piperidinedithiocarbamate Complexes

    The compound has been synthesized in Nickel(II) piperidinedithiocarbamate complexes (Pastorek et al., 2000).

  • Effect on Chloride Ion Coordination in Anti-Tumor Copper(I) Complexes

    It affects the chloride ion coordination in anti-tumor copper(I) complexes (Lewis et al., 1998).

  • Pentafluorophenyl Derivatives of Transition Metals

    The compound has been involved in the preparation of pentafluorophenyl derivatives of transition metals (Phillips et al., 1964).

  • Crystal Structure and Stereochemistry

    Its crystal structure and molecular stereochemistry have been studied in different complexes (Churchill & O'Brien, 1970).

  • Nickel(II) Complexes of Bidentate N-Heterocyclic Carbene/Phosphine Ligands

    Its use in nickel(II) complexes as efficient catalysts for Suzuki coupling of aryl chlorides has been demonstrated (Lee et al., 2007).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432121
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

CAS RN

14647-23-5
Record name (Bis(diphenylphosphino)ethane)dichloronickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14647-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AL McDaniel - 2009 - digitalcommons.wku.edu
Extractants and extraction methodologies play a vital role in many industrial processes, from the concentration of precious metals from ores to the separation of longlived nuclei from …
Number of citations: 1 digitalcommons.wku.edu
MP Bubnov, IA Teplova, NO Druzhkov… - Journal of Chemical …, 2015 - Springer
Divalent cobalt and nickel form four-coordinate complexes with sterically hindered 3,6-di-tert-butylcatecholato dianion (3,6-DBCat) and neutral bidentate 1,4-disubstituted-1,4-…
Number of citations: 13 link.springer.com
JJ Eisch, JE Galle - Journal of Organometallic Chemistry, 1975 - Elsevier
Bis(triphenylphosphine)nickel(II) chloride reacts with E,E,-1,4-dilithio-1,2,3,4-tetraphenylbutadiene to yield a solution of a 2,3,4,5-tetraphenylnickelole complex. This compound reacts …
Number of citations: 69 www.sciencedirect.com
남원우, 황원구 - Bulletin of the Korean Chemical Society, 1995 - koreascience.kr
Catalytic oxidation of hydrocarbons by dioxygen plus aldehyde catalyzed by metal complexes is of current interest in functionalization of organic compounds." These reactions proceed …
Number of citations: 1 koreascience.kr
JE Rice, ZW Cai - The Journal of Organic Chemistry, 1993 - ACS Publications
An intramolecular triflate-arene coupling reaction mediated by bis (triphenylphosphine) palladium-(II) chloride has been developed for the synthesis of each of the isomeric …
Number of citations: 150 pubs.acs.org
TA Chen, X Wu, RD Rieke - Journal of the American Chemical …, 1995 - ACS Publications
A systematically regiocontrolled synthesis of poly (3-alkylthiophenes)(P3AT) mediated by Rieke zinc is reported. Rieke zinc undergoes oxidative addition to 2, 5-dibromo-3-…
Number of citations: 993 pubs.acs.org
T Bach, M Bartels - Tetrahedron letters, 2002 - Elsevier
Six different eupomatenoids (1a–c, 1f–h) were prepared from 2,3,5-tribromobenzofuran (2) in a concise and high-yielding synthetic sequence. The overall yields vary between 29 and 60…
Number of citations: 26 www.sciencedirect.com
S Ye, SM Foster, AA Pollit, S Cheng, DS Seferos - Chemical Science, 2019 - pubs.rsc.org
Catalyst transfer polycondensation is the only method to prepare π-conjugated polymers in a chain-growth manner, yet several aspects that underlie this polymerization are not fully …
Number of citations: 28 pubs.rsc.org
Z Cai - 1993 - search.proquest.com
An intramolecular triflate-arene coupling reaction mediated by bis (triphenylphosphine) palladium (II) chloride has been developed for the synthesis of nonalternant polycyclic aromatic …
Number of citations: 2 search.proquest.com
CR Bridges, TM McCormick, GL Gibson… - Journal of the …, 2013 - ACS Publications
Electron-deficient π-conjugated polymers are important for organic electronics, yet the ability to polymerize electron-deficient monomers in a controlled manner is challenging. Here we …
Number of citations: 106 pubs.acs.org

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